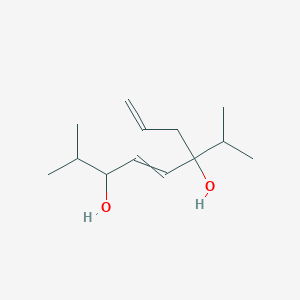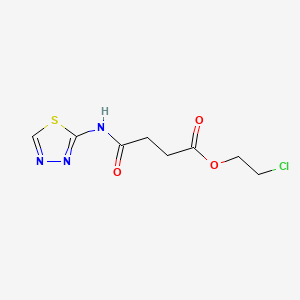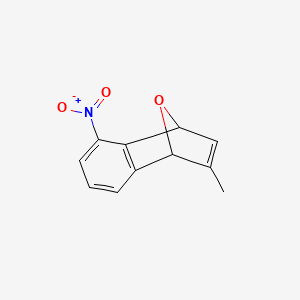
2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methyl group at the second position, a nitro group at the fifth position, and an epoxide ring spanning the first and fourth positions of the naphthalene core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-1,4-dihydronaphthalene followed by epoxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-methyl-5-amino-1,4-dihydro-1,4-epoxynaphthalene.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The epoxide ring can also react with nucleophiles in biological systems, potentially leading to the formation of covalent adducts with proteins and DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,4-dihydro-1,4-epoxynaphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1,4-dihydro-1,4-epoxynaphthalene: Lacks the methyl group, which can influence its chemical and biological properties.
2-Methyl-5-nitronaphthalene:
Uniqueness
2-Methyl-5-nitro-1,4-dihydro-1,4-epoxynaphthalene is unique due to the combination of the methyl, nitro, and epoxide functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
113682-40-9 |
|---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
9-methyl-3-nitro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C11H9NO3/c1-6-5-9-10-7(11(6)15-9)3-2-4-8(10)12(13)14/h2-5,9,11H,1H3 |
InChI-Schlüssel |
QNTSFHRBWWZVBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2C3=C(C1O2)C=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


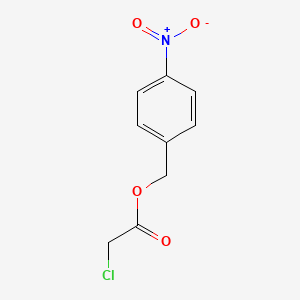
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
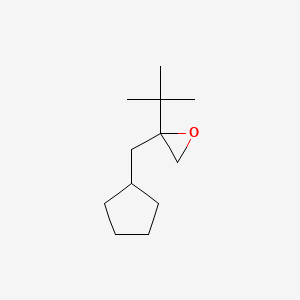
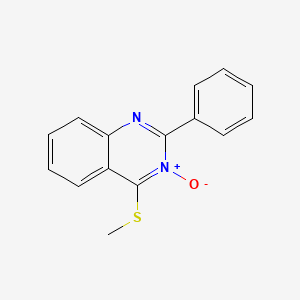
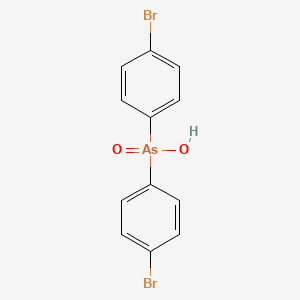
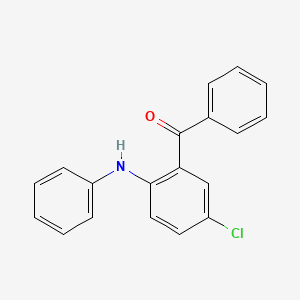
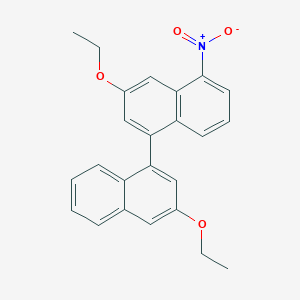

![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
